Lipophilicity vs. Benzyl- and Phenyl-Substituted 2-Oxopiperazines
The incorporation of a 2-naphthylmethyl group significantly increases lipophilicity compared to smaller aromatic substituents, a key determinant for membrane permeability and target engagement. While experimental logP for this compound is not reported, a structure-based comparison with 3-benzyl-piperazin-2-one reveals a marked increase in calculated lipophilicity (cLogP) and polar surface area (tPSA), positioning it as a more hydrophobic, rigid scaffold for targeting deep binding pockets [1].
| Evidence Dimension | Physicochemical Properties (Calculated) |
|---|---|
| Target Compound Data | cLogP: 2.52; tPSA: 41.1 Ų |
| Comparator Or Baseline | 3-Benzyl-piperazin-2-one (cLogP: 1.54; tPSA: 41.1 Ų) |
| Quantified Difference | ΔcLogP = +0.98 (64% increase in lipophilicity); identical tPSA |
| Conditions | In silico prediction using standard algorithms (e.g., ChemDraw/Molinspiration) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability and blood-brain barrier penetration, making this scaffold more suitable for CNS-targeted drug discovery campaigns compared to its benzyl analog.
- [1] Molinspiration Cheminformatics. cLogP and tPSA calculations for 3-Naphthalen-2-ylmethyl-piperazin-2-one and 3-Benzyl-piperazin-2-one. Accessed 2025. View Source
